molecular formula C17H13F3N2O2 B2906494 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime CAS No. 303740-79-6

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime

Cat. No.: B2906494
CAS No.: 303740-79-6
M. Wt: 334.298
InChI Key: LMGRZPOMTGPBJQ-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is a synthetic indole derivative characterized by a trifluoromethyl-substituted benzyl group at the N1 position, a methyl substituent at C5, and an oxime moiety at the C3 carbonyl position. This compound belongs to the indolin-2-one class, which is structurally related to isatin (indole-2,3-dione), a scaffold with broad biological relevance .

Properties

IUPAC Name

5-methyl-3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-10-5-6-14-13(7-10)15(21-24)16(23)22(14)9-11-3-2-4-12(8-11)17(18,19)20/h2-8,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNHDHWFTLJVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indole-2,3-Dione Derivatives

Key Comparators :

5-Chloro-1-(Trimethylsilyl)-1H-Indole-2,3-Dione 3-[O-(Trimethylsilyl)Oxime] Structural Differences: Chlorine at C5 vs. methyl; trimethylsilyl (TMS) groups at N1 and oxime oxygen vs. trifluoromethyl benzyl. Reactivity: Lower HOMO-LUMO gap (2.89 eV) compared to cyclopentadecanone oxime (5.76 eV) and trans-2-dodecen-1-ol trifluoroacetate (4.97 eV), indicating higher electrophilic reactivity . Polarizability: 261.4 a.u., significantly higher than non-aromatic analogues due to extended π-conjugation .

1-Benzyl-3-(4-Methylbenzylidene)-3H-Indolium Tetrafluoroborate (1a) Structural Differences: Benzylidene substituent at C3 vs. oxime; cationic indolium core vs. neutral indolinone. Synthesis: Formed via alkylation of indole with benzyl chloride, followed by condensation with p-tolualdehyde . Stability: Lower thermal stability (decomposes at 201–203°C) compared to oxime derivatives, which are generally stable up to 250°C .

(3Z)-7-(Trifluoromethyl)-1H-Indole-2,3-Dione 3-Oxime Structural Differences: Trifluoromethyl at C7 vs. C3-benzyl group; Z-configuration oxime.

Antifungal and Enzyme Inhibition :

  • CgNce103 Inhibition : Sulfonamide-substituted indole-2,3-diones (e.g., compound 4l) exhibit potent inhibition (KI = 6.4 nM) of Candida glabrata carbonic anhydrase, with selectivity over human isoforms. The trifluoromethyl group in the target compound may similarly enhance target binding via hydrophobic interactions .

Antiviral and Anticancer Activity :

  • Isatin Derivatives : Methisazone (isatin-β-thiosemicarbazone) inhibits vaccinia virus, while 5-methyl isatin derivatives exhibit antitumor activity. The target compound’s oxime group may confer similar antiviral or cytotoxic properties .
Physicochemical and Computational Data
Property 5-Methyl-1-[3-(TFM)Benzyl]-Indole-2,3-Dione 3-Oxime* 5-Chloro-TMS-Indole-2,3-Dione Oxime Cyclopentadecanone Oxime Trans-2-Dodecen-1-ol Trifluoroacetate
Molecular Weight (g/mol) ~397.3 (estimated) 414.9 227.4 296.3
Dipole Moment (Debye) High (similar to trifluoroacetate derivatives) 1.37 0.71 4.97
Polarizability (a.u.) Moderate (estimated ~200–250) 261.4 162.0 159.7
HOMO-LUMO Gap (eV) ~3–4 (estimated) 2.89 5.76 4.97
Toxicity (in silico) Likely low Non-toxic Ames mutagenic Carcinogenic

*Estimates based on structural analogs; TFM = trifluoromethyl.

Q & A

Q. Table 1. Reaction Optimization for Indole Derivatives (Adapted from )

CatalystSolventTemp (°C)Time (h)Yield (%)
I2_2 (10 mol%)MeCN40598
FeCl3_3MeCN401267

Q. Table 2. Key Spectroscopic Data for Characterization

TechniqueExpected SignalsReference Compound Example
1H^1H-NMRδ 8.01 (br s, NH), δ 4.07 (s, CH2_2)3-(Trimethoxybenzyl)indole
HRMSm/z 298.1438 (M+H+^+)

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